molecular formula C17H14BrN3O B8169384 5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine

5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine

Cat. No.: B8169384
M. Wt: 356.2 g/mol
InChI Key: HXDNGZJODBVXCJ-UHFFFAOYSA-N
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Description

5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a bromopyrazine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazine derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromine atom can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine involves its interaction with specific molecular targets in biological systems. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the bromopyrazine moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth .

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Benzyloxy)phenyl)-3-chloropyrazin-2-amine: Similar structure but with a chlorine atom instead of bromine.

    5-(4-(Benzyloxy)phenyl)-3-iodopyrazin-2-amine: Similar structure but with an iodine atom instead of bromine.

    5-(4-(Benzyloxy)phenyl)-3-fluoropyrazin-2-amine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 5-(4-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-5-(4-phenylmethoxyphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c18-16-17(19)20-10-15(21-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDNGZJODBVXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C(=N3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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